ETHYL 2-[(2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[(2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of naphthyl, pyrimidinyl, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, which is a versatile method for preparing cyanoacetamide derivatives . This method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . Additionally, the use of heterogeneous Brønsted acid catalysts under solvent-free conditions has been reported for the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
ETHYL 2-[(2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, the thiazole ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects . The aromaticity of the thiazole ring allows it to undergo electrophilic and nucleophilic substitutions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like nafacillin and naftifine, which have similar naphthalene structures.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain thiazole rings.
Uniqueness
ETHYL 2-[(2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of naphthyl, pyrimidinyl, and benzothiophene moieties. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
ethyl 2-[[2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c1-2-33-26(32)24-20-9-5-6-10-22(20)35-25(24)30-23(31)16-34-27-28-14-13-21(29-27)19-12-11-17-7-3-4-8-18(17)15-19/h3-4,7-8,11-15H,2,5-6,9-10,16H2,1H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSMMRGTLBTON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=CC(=N3)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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